molecular formula C₆₈H₄₆N₆ B1144979 TPE2TPy CAS No. 1239512-93-6

TPE2TPy

Cat. No.: B1144979
CAS No.: 1239512-93-6
M. Wt: 947.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPE2TPy, also known as 1,1,2,2-tetraphenylethene-2,2’:6’,2’'-terpyridine, is a compound that has garnered significant interest in the field of materials science and chemistry. This compound is known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is a derivative of tetraphenylethene (TPE) and terpyridine (TPy), combining the structural elements of both to create a molecule with enhanced luminescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TPE2TPy typically involves the coupling of tetraphenylethene with terpyridine. One common method is the palladium-catalyzed cross-coupling reaction. The process begins with the preparation of 1,1,2,2-tetraphenylethene, which is then reacted with 2,2’:6’,2’'-terpyridine under specific conditions to form this compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to ensure complete coupling.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

TPE2TPy undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Oxidized this compound derivatives.

    Reduction: Reduced this compound derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

TPE2TPy has a wide range of applications in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent probe in various chemical sensing applications, particularly for detecting metal ions.

    Biology: Employed in bioimaging due to its strong luminescence and biocompatibility.

    Medicine: Investigated for use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of TPE2TPy is primarily based on its aggregation-induced emission properties. In solution, the molecule exhibits weak luminescence due to intramolecular rotations that dissipate energy non-radiatively. upon aggregation, these rotations are restricted, leading to a significant increase in luminescence. This property makes this compound an excellent candidate for applications requiring strong fluorescence in the aggregated state.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylethene (TPE): Known for its AIE properties but lacks the additional functionality provided by the terpyridine unit.

    Terpyridine (TPy): Used as a ligand in coordination chemistry but does not exhibit AIE properties on its own.

Uniqueness

TPE2TPy combines the AIE properties of TPE with the coordination chemistry capabilities of TPy, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions while exhibiting strong luminescence in the aggregated state sets it apart from other similar compounds.

Properties

CAS No.

1239512-93-6

Molecular Formula

C₆₈H₄₆N₆

Molecular Weight

947.13

Synonyms

4’,4’’’’-[[(1E)-1,2-Diphenyl-1,2-ethenediyl]bis([1,1’-biphenyl]-4’,4-diyl)]bis-2,2’:6’,2’’-Terpyridine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.